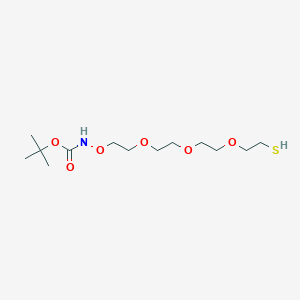

t-Boc-Aminooxy-PEG3-thiol

Overview

Description

t-Boc-Aminooxy-PEG3-thiol is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound contains a tert-butyl (Boc) protected aminooxy group and a thiol group, making it a versatile tool in chemical biology and medicinal chemistry.

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG3-thiol, also known as Boc-Aminooxy-PEG3-thiol, is a crosslinker containing a t-Boc-aminooxy group and a thiol group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold . These targets are often used in the development of PROTACs , which are molecules designed to degrade specific proteins within cells .

Mode of Action

The thiol group in this compound reacts with its targets (maleimide, OPSS, vinylsulfone, and transition metal surfaces) to form stable bonds . The protected aminoxy group can be deprotected under mild acidic conditions , allowing for further reactions or modifications.

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective removal of specific proteins within cells .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of stable bonds with its targets, enabling the synthesis of PROTACs . These PROTACs can then selectively degrade specific proteins within cells , altering cellular functions based on the proteins targeted.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The protected aminoxy group in the compound can be deprotected under mild acidic conditions , suggesting that the compound’s reactivity and efficacy may be influenced by the acidity of its environment. Furthermore, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that the compound’s action may also be influenced by the polarity and hydration of its environment.

Biochemical Analysis

Biochemical Properties

t-Boc-Aminooxy-PEG3-thiol plays a significant role in biochemical reactions due to its ability to form crosslinks. The thiol group in this compound interacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . These interactions are crucial for the formation of crosslinks in biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of crosslinks. The thiol group in this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This reaction leads to the formation of crosslinks, which can influence the structure and function of biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-Aminooxy-PEG3-thiol is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe Boc group is used to protect the aminooxy group during the synthesis.

Step 1: Synthesis of PEG3 backbone.

Step 2: Introduction of the aminooxy group.

Step 3: Protection of the aminooxy group with a Boc group.

Step 4: Introduction of the thiol group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.

Deprotection: The Boc group can be removed under acidic conditions to expose the free aminooxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (T

Biological Activity

t-Boc-Aminooxy-PEG3-thiol is a specialized compound that serves as a crosslinker in various biochemical applications, particularly in the development of PROTACs (proteolysis-targeting chimeras). This compound combines a t-Boc-protected aminooxy group with a thiol group, allowing it to participate in selective protein degradation and other biochemical reactions. Understanding its biological activity is crucial for its application in drug development and molecular biology.

- Molecular Formula : CHNOS

- Molecular Weight : 325.4 g/mol

- CAS Number : 1895922-75-4

- Purity : ≥ 90%

The presence of a polyethylene glycol (PEG) spacer enhances the solubility of this compound in aqueous solutions, making it suitable for biological applications. The thiol group can react with maleimides and other electrophiles, facilitating the formation of stable linkages in biomolecules.

This compound acts primarily as a crosslinker in the synthesis of PROTACs. These compounds utilize the ubiquitin-proteasome system to target specific proteins for degradation. The mechanism involves:

- Binding to Target Protein : The aminooxy group can form oxime bonds with aldehydes or ketones on target proteins.

- Recruitment of E3 Ligase : The linker connects the target protein to an E3 ligase, which tags the protein for degradation.

- Degradation : The ubiquitin-proteasome pathway recognizes the tagged protein and facilitates its breakdown.

1. PROTAC Development

This compound is utilized in synthesizing PROTACs, which have shown promise in selectively degrading oncogenic proteins that are difficult to target with conventional small molecules. Research indicates that PROTACs can effectively reduce levels of target proteins in various cancer cell lines, demonstrating significant anti-tumor activity.

2. In Vitro Studies

In vitro studies have demonstrated that this compound can effectively facilitate the degradation of specific proteins when incorporated into PROTAC constructs. For example, studies have shown that PROTACs using this linker can degrade proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

| Study | Target Protein | Cell Line | Result |

|---|---|---|---|

| BCR-ABL | K562 | 70% reduction in protein levels after 24 hours | |

| MYC | HeLa | Induced apoptosis at low nanomolar concentrations |

3. Case Studies

A notable case study involved the use of this compound in developing a PROTAC targeting the androgen receptor (AR) in prostate cancer cells. The study reported:

- Objective : To evaluate the efficacy of AR degradation using a PROTAC linked with this compound.

- Method : Prostate cancer cells were treated with varying concentrations of the PROTAC.

- Findings : Significant reduction (up to 85%) in AR levels was observed, correlating with decreased cell viability.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6S/c1-13(2,3)20-12(15)14-19-9-8-17-5-4-16-6-7-18-10-11-21/h21H,4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNYOZOKVXNUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.